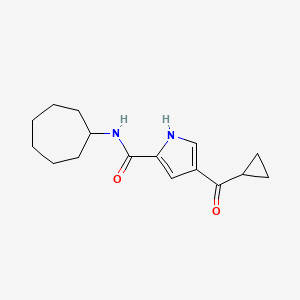

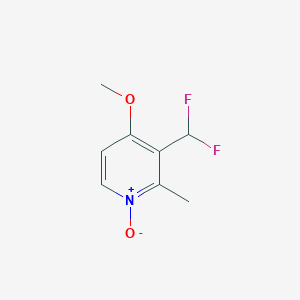

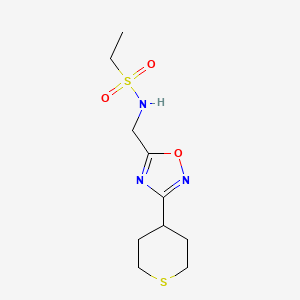

6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and steps involved in the synthesis process .Molecular Structure Analysis

This involves the use of various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound. It can provide information about the connectivity of atoms, the presence of functional groups, and the overall 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, and the yield of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and other relevant properties .Scientific Research Applications

Structural and Spectral Analysis

- Analysis of Vibrational Spectra and Molecular Structure : The structural, topological, and vibrational properties of benzoxazin derivatives were studied using FTIR and FT-Raman spectra combined with DFT calculations. These studies aid in understanding the effects of different substituents on the stability and reactivity of the compounds (Castillo et al., 2017).

Molecular Reactivity and Interaction

- Active Site-Directed Reagents for Enzymes : A structural analog of p-nitrophenyl dimethylcarbamate was investigated for its ability to label enzymes with a chromophoric reporter group, illustrating the compound's utility in studying enzyme activities and interactions (Kitson & Freeman, 1993).

Material Science and Polymer Chemistry

- Curing Reactions in Polymer Chemistry : Research into the curing reaction of 3-aryl substituted benzoxazines provides insights into polymer cross-linking mechanisms, contributing to the development of high-performance polymers and coatings (Hayakawa et al., 2000).

Luminescence and Sensing Applications

- Organic Luminophores : Studies on the crystal structure and luminescent properties of benzoxazine derivatives offer pathways for designing new organic luminophores with potential applications in sensing and imaging technologies (Utenyshev et al., 2001).

Safety and Hazards

properties

IUPAC Name |

6,8-dimethyl-2-(3-nitrophenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-6-10(2)14-13(7-9)16(19)22-15(17-14)11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENYNSFDFMJSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796098.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)